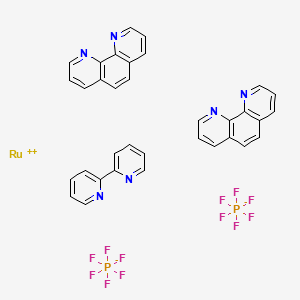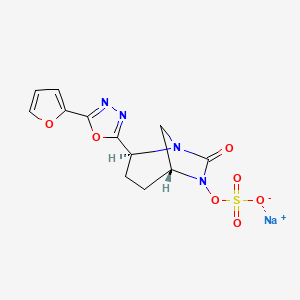
(2,2'-Bipyridine)bis(1,10-phenanthroline)ruthenium(2+) bis(hexafluorophosphate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2,2’-Bipyridine)bis(1,10-phenanthroline)ruthenium(2+) bis(hexafluorophosphate) is a coordination complex that features ruthenium as the central metal ion coordinated with two 2,2’-bipyridine and two 1,10-phenanthroline ligands. This compound is known for its unique photophysical and electrochemical properties, making it a subject of interest in various scientific research fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2,2’-Bipyridine)bis(1,10-phenanthroline)ruthenium(2+) bis(hexafluorophosphate) typically involves the reaction of ruthenium trichloride with 2,2’-bipyridine and 1,10-phenanthroline ligands in the presence of a reducing agent. The reaction is usually carried out in an inert atmosphere to prevent oxidation. The resulting complex is then purified through recrystallization or column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
(2,2’-Bipyridine)bis(1,10-phenanthroline)ruthenium(2+) bis(hexafluorophosphate) undergoes various chemical reactions, including:
Oxidation and Reduction: The compound can participate in redox reactions, where the ruthenium center can be oxidized or reduced depending on the reaction conditions.
Substitution: Ligand substitution reactions can occur, where one or more ligands in the coordination sphere are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like cerium(IV) ammonium nitrate for oxidation and reducing agents like sodium borohydride for reduction. The reactions are typically carried out in solvents such as acetonitrile or ethanol under controlled temperature and inert atmosphere .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of ruthenium(III) complexes, while reduction can yield ruthenium(I) complexes .
Applications De Recherche Scientifique
(2,2’-Bipyridine)bis(1,10-phenanthroline)ruthenium(2+) bis(hexafluorophosphate) has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of (2,2’-Bipyridine)bis(1,10-phenanthroline)ruthenium(2+) bis(hexafluorophosphate) involves its ability to absorb light and undergo photoinduced electron transfer. The compound’s excited state can interact with molecular targets, leading to the generation of reactive oxygen species (ROS) in photodynamic therapy or facilitating electron transfer in DSSCs . The molecular pathways involved include the interaction of the excited state with oxygen molecules to produce singlet oxygen, which is highly reactive and can induce cell damage in cancer therapy .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tris(2,2’-bipyridine)ruthenium(II) hexafluorophosphate: This compound is similar in structure but contains three 2,2’-bipyridine ligands instead of a combination of 2,2’-bipyridine and 1,10-phenanthroline.
Bis(2,2’-bipyridine)ruthenium(II) complexes with imidazo[4,5-f][1,10-phenanthroline): These complexes feature imidazo[4,5-f][1,10-phenanthroline) ligands, which provide different photophysical properties.
Uniqueness
(2,2’-Bipyridine)bis(1,10-phenanthroline)ruthenium(2+) bis(hexafluorophosphate) is unique due to its combination of 2,2’-bipyridine and 1,10-phenanthroline ligands, which confer distinct photophysical and electrochemical properties. This makes it particularly effective in applications requiring strong light absorption and efficient electron transfer .
Propriétés
Formule moléculaire |
C34H24F12N6P2Ru |
|---|---|
Poids moléculaire |
907.6 g/mol |
Nom IUPAC |
1,10-phenanthroline;2-pyridin-2-ylpyridine;ruthenium(2+);dihexafluorophosphate |
InChI |
InChI=1S/2C12H8N2.C10H8N2.2F6P.Ru/c2*1-3-9-5-6-10-4-2-8-14-12(10)11(9)13-7-1;1-3-7-11-9(5-1)10-6-2-4-8-12-10;2*1-7(2,3,4,5)6;/h2*1-8H;1-8H;;;/q;;;2*-1;+2 |
Clé InChI |
KKKZUCWIHLMYSK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.F[P-](F)(F)(F)(F)F.F[P-](F)(F)(F)(F)F.[Ru+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 3-oxo-3,4-dihydropyrido[2,3-b]pyrazine-2-carboxylate](/img/structure/B13906841.png)
![6-methoxy-1-methyl-3H-pyrrolo[2,3-b]pyridin-2-one](/img/structure/B13906846.png)
![2-amino-9-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-phenylmethoxy-1H-purin-6-one](/img/structure/B13906850.png)
![N-[2-[5-oxo-3-(trifluoromethyl)-4H-pyrazol-1-yl]phenyl]propanamide](/img/structure/B13906861.png)



![1-[(2R,4S,5R)-5-[(2-chloroethylamino)methyl]-4-hydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B13906884.png)





